![molecular formula C12H14F3NO4S B14869369 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl and phenylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Group:
Sulfonylation: The phenylsulfonyl group is introduced by reacting the intermediate with phenylsulfonyl chloride (C6H5SO2Cl) in the presence of a base such as triethylamine (Et3N).
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, involving the reaction of the intermediate with formaldehyde (HCHO) and a primary amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)butanoic acid
- 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)hexanoic acid
- 5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)heptanoic acid
Uniqueness
5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid is unique due to its specific combination of trifluoromethyl and phenylsulfonyl groups, which confer distinct chemical and physical properties. This combination allows for unique interactions with biological targets and enhances the compound’s potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14F3NO4S |
|---|---|
Peso molecular |
325.31 g/mol |
Nombre IUPAC |
4-(benzenesulfonamidomethyl)-5,5,5-trifluoropentanoic acid |
InChI |
InChI=1S/C12H14F3NO4S/c13-12(14,15)9(6-7-11(17)18)8-16-21(19,20)10-4-2-1-3-5-10/h1-5,9,16H,6-8H2,(H,17,18) |
Clave InChI |
MELJVCIFVMLMBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F |
Solubilidad |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate](/img/structure/B14869306.png)
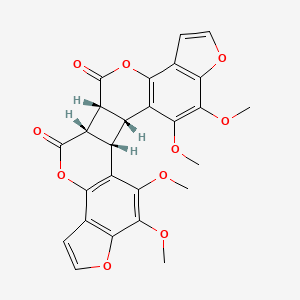
![5-Boc-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-3-boronic Acid Pinacol Ester](/img/structure/B14869315.png)
![3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14869316.png)
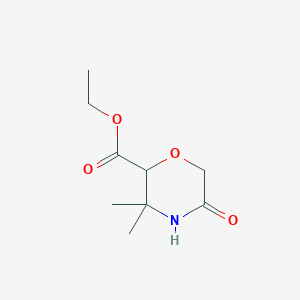
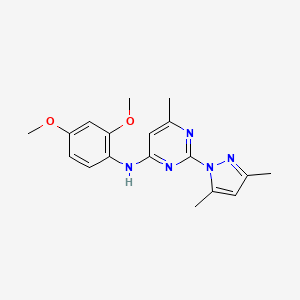
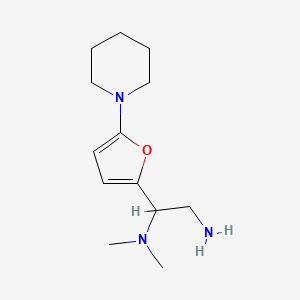
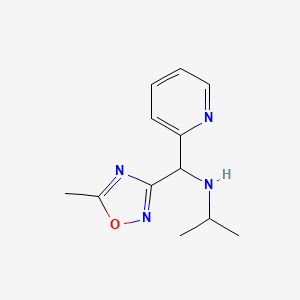

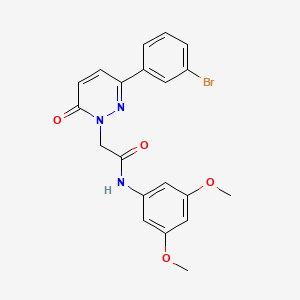

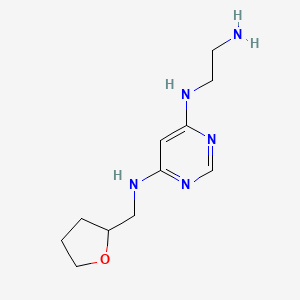
![4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14869380.png)
